Cloruro de hierro(II) tetrahidratado

Descripción general

Descripción

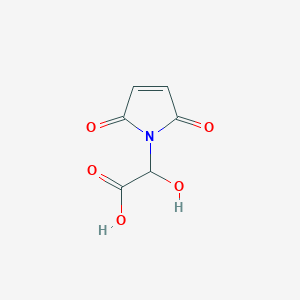

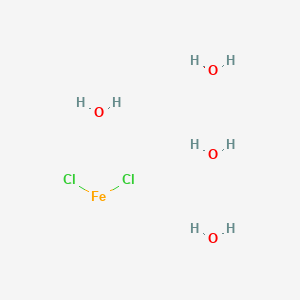

Iron dichloride tetrahydrate, also known as ferrous chloride tetrahydrate, is a chemical compound with the formula FeCl₂·4H₂O. It is a pale green solid that is highly soluble in water. This compound is commonly encountered in both commercial and laboratory settings. It is known for its paramagnetic properties and is often used in various chemical reactions and industrial processes .

Aplicaciones Científicas De Investigación

Iron dichloride tetrahydrate has numerous applications in scientific research:

Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of iron complexes.

Biology: It is used in studies involving iron metabolism and as a source of iron in various biological experiments.

Medicine: It is used in pharmaceutical preparations and as a mordant in dyeing processes.

Industry: It is employed in wastewater treatment, particularly for the removal of chromates, and as a precursor to magnetic pigments

Mecanismo De Acción

Target of Action

Iron dichloride tetrahydrate, also known as ferrous chloride tetrahydrate, is a chemical compound with the formula FeCl₂ * 4H₂O It is best known for its critical role in the transport and storage of oxygen (in hemoglobin and myoglobin, respectively), and within a large variety of enzymes, iron also acts as a carrier for electrons, a catalyst for oxygenation, and is necessary for cellular growth and proliferation .

Mode of Action

Moreover, iron contributes to the production of certain hormones .

Biochemical Pathways

Iron dichloride tetrahydrate can participate in various biochemical pathways due to the essential role of iron in the body. Iron is involved in oxygen transport, DNA synthesis, energy metabolism, and neurotransmitter synthesis. It is also a part of many enzymes, including those involved in the synthesis of collagen and some neurotransmitters .

Pharmacokinetics

The pharmacokinetics of iron dichloride tetrahydrate are complex and not fully understood. Iron absorption is influenced by several factors, including the body’s iron stores, the type of iron present in the diet, and the individual’s iron needs. Once absorbed, iron is transported throughout the body by a protein called transferrin, which is produced by the liver .

Result of Action

The result of the action of iron dichloride tetrahydrate is the provision of iron, which is essential for various physiological functions. These include oxygen transport, DNA synthesis, and energy production. Iron deficiency can lead to anemia, a condition characterized by a lack of healthy red blood cells to carry adequate oxygen to the body’s tissues .

Action Environment

The action of iron dichloride tetrahydrate can be influenced by various environmental factors. For instance, the presence of other nutrients, such as vitamin C, can enhance iron absorption. On the other hand, certain substances, such as calcium and tannins found in tea and coffee, can inhibit iron absorption. The body’s iron needs, influenced by factors such as age, sex, and health status, can also affect the action of iron dichloride tetrahydrate .

Análisis Bioquímico

Biochemical Properties

Iron Dichloride Tetrahydrate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been used in the radical polymerization of methyl methacrylates with combined Lewis acids . The nature of these interactions is complex and often involves the formation of complexes with growing species .

Molecular Mechanism

At the molecular level, Iron Dichloride Tetrahydrate exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the radical polymerization of methyl methacrylates, Iron Dichloride Tetrahydrate forms a complex with growing species, changing the direction of monomer addition to the growing radical center .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iron Dichloride Tetrahydrate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, Iron Dichloride Tetrahydrate has been used in the radical polymerization of methyl methacrylates, showing its stability and effectiveness over time .

Dosage Effects in Animal Models

The effects of Iron Dichloride Tetrahydrate can vary with different dosages in animal models. For instance, in kidney iron overload models, excess iron contributes to the development of various pathologies and their complications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Iron dichloride tetrahydrate can be synthesized by treating iron with hydrochloric acid. The reaction is as follows:

Fe+2HCl→FeCl2+H2

The resulting ferrous chloride can then be crystallized from water to obtain the tetrahydrate form. This process involves dissolving the ferrous chloride in water and allowing it to crystallize, forming the greenish tetrahydrate .

Industrial Production Methods

In industrial settings, iron dichloride tetrahydrate is often produced as a byproduct of steel production. The waste products from steel manufacturing are treated with hydrochloric acid, resulting in the formation of ferrous chloride.

Análisis De Reacciones Químicas

Types of Reactions

Iron dichloride tetrahydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form ferric chloride (FeCl₃).

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in substitution reactions with other ligands.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as chlorine or oxygen can be used to convert ferrous chloride to ferric chloride.

Reduction: Reducing agents like hydrogen gas can reduce iron dichloride to metallic iron.

Substitution: Ligands such as pyridine can react with iron dichloride to form coordination complexes

Major Products Formed

Oxidation: Ferric chloride (FeCl₃)

Reduction: Metallic iron (Fe)

Substitution: Various coordination complexes depending on the ligands used.

Comparación Con Compuestos Similares

Iron dichloride tetrahydrate can be compared with other similar compounds such as:

- Iron(II) fluoride (FeF₂)

- Iron(II) bromide (FeBr₂)

- Iron(II) iodide (FeI₂)

Uniqueness

- Solubility : Iron dichloride tetrahydrate is highly soluble in water, unlike some of its halide counterparts.

- Reactivity : It has unique reactivity patterns due to the presence of chloride ions and water molecules in its structure.

- Applications : Its use in wastewater treatment

Propiedades

Número CAS |

13478-10-9 |

|---|---|

Fórmula molecular |

Cl2FeH8O4 |

Peso molecular |

198.81 g/mol |

Nombre IUPAC |

iron(2+);dichloride;tetrahydrate |

InChI |

InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |

Clave InChI |

WSSMOXHYUFMBLS-UHFFFAOYSA-L |

SMILES |

O.O.O.O.Cl[Fe]Cl |

SMILES canónico |

O.O.O.O.[Cl-].[Cl-].[Fe+2] |

Números CAS relacionados |

7758-94-3 (Parent) |

Sinónimos |

ferrous chloride ferrous chloride, 2H2-labeled cpd dihydrate ferrous chloride, 2H2-labeled cpd hexahydrate ferrous chloride, 2H2-labeled cpd monohydrate ferrous chloride, 2H2-labeled cpd tetrahydrate ferrous chloride, dihydrate ferrous chloride, hexahydrate ferrous chloride, hydrate ferrous chloride, monohydrate ferrous chloride, nonahydrate ferrous chloride, tetrahydrate Lawrencite |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ferrous chloride tetrahydrate?

A1: The molecular formula is FeCl2·4H2O, and its molecular weight is 198.81 g/mol.

Q2: What spectroscopic data is available for ferrous chloride tetrahydrate?

A2: Infrared (IR) spectroscopy has been used to study the water of crystallization in FeCl2·4H2O crystals. This research correlated the observed spectra with the crystal structure determined by X-ray diffraction, revealing the influence of coordination and hydrogen bonding on the IR absorption bands. []

Q3: Is ferrous chloride tetrahydrate stable in the presence of atmospheric moisture?

A3: FeCl2·4H2O is hygroscopic and can transform into different hydrates depending on the relative humidity (RH). In the context of archaeological iron conservation, research has shown that iron corrodes in the presence of FeCl2·4H2O. [, ] This corrosion is a significant concern for preserving chloride-contaminated iron artifacts.

Q4: What happens to ferrous chloride tetrahydrate at different relative humidity levels?

A4: Research indicates that at RH levels above 25%, iron in contact with FeCl2·4H2O shows significant corrosion. [] This corrosion rate increases with rising RH. Moreover, FeCl2·4H2O can transform into its dihydrate (FeCl2·2H2O) at lower RH levels. Importantly, iron does not corrode in the presence of the dihydrate form. []

Q5: What catalytic applications utilize ferrous chloride tetrahydrate?

A5: FeCl2·4H2O has been explored as a catalyst in combination with other reagents:

- Atom Transfer Radical Polymerization (ATRP): It acts as a catalyst alongside triphenylphosphine (PPh3) for controlled/"living" radical polymerization of methyl methacrylate (MMA) and styrene. [, , ]

- Oxidation Reactions: It catalyzes the oxidation of substituted ethylbenzenes to acetophenone derivatives when combined with tert-butyl hydroperoxide (TBHP) in aqueous solutions. [, ]

Q6: How does ferrous chloride tetrahydrate contribute to hydrogen peroxide decomposition?

A6: While not as potent as permanganates, FeCl2·4H2O has been investigated as a liquid catalyst for hydrogen peroxide decomposition in rocket propulsion systems. [, ] It initiates decomposition without the initial delay observed with some other agents, achieving practical decomposition temperatures.

Q7: How does the ratio of iron to phosphine ligand impact the effectiveness of FeCl2·4H2O in ATRP?

A7: Studies on the ATRP of MMA and styrene using FeCl2·4H2O/PPh3 catalyst systems show that the ratio of iron to phosphine significantly affects polymerization control. [, ] For instance, maintaining a 1:2 iron-to-phosphine ratio leads to controlled "living" polymerization of MMA, with a linear increase in molecular weight with conversion. Deviating from this ratio disrupts this linearity, suggesting the formation of uncontrolled active centers during polymerization.

Q8: How is ferrous chloride tetrahydrate utilized in nanoparticle synthesis?

A8: FeCl2·4H2O serves as a precursor for synthesizing various iron oxide nanoparticles:

- Magnetite (Fe3O4) nanoparticles: Synthesized via co-precipitation methods, these nanoparticles find applications in water purification and biomedical fields. [, , , , , ]

- Maghemite (γ-Fe2O3) nanoparticles: Produced using a low-temperature solution-based method, they show potential in magnetic applications. []

Q9: How does pH influence the synthesis of Fe3O4 nanoparticles using ferrous chloride tetrahydrate?

A9: The pH during synthesis significantly influences the size of the resulting Fe3O4 nanoparticles. Studies using co-precipitation methods demonstrate that varying the pH from 7.37 to 10.55 results in average crystallite sizes ranging from 18 to 55 nm. [, ] This control over particle size is crucial for tailoring the properties of the nanoparticles for specific applications.

Q10: Are there any environmental concerns associated with ferrous chloride tetrahydrate?

A10: One study focuses on utilizing FeCl2·4H2O to prepare iron oxide red and sulfuric acid from ferrous sulfate heptahydrate, a byproduct of the titanium dioxide industry. [, ] This method aims to reduce pollution and production costs associated with titanium dioxide manufacturing.

Q11: What computational studies involve ferrous chloride tetrahydrate?

A11: Density functional theory (DFT) calculations have been employed to investigate the electric field gradient (EFG) tensor in FeCl2·4H2O. [] This theoretical work successfully determined the sign and asymmetry parameter of the EFG, showing good agreement with experimental data obtained from Mössbauer spectroscopy.

Q12: How does ferrous chloride tetrahydrate contribute to historical scientific understanding?

A12: FeCl2·4H2O has been instrumental in developing and validating scientific techniques. For example, it served as a model system for early theoretical descriptions of Mössbauer quadrupole line intensities. [] Its well-defined structure and properties make it a valuable reference material in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)

![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)